molecular formula C21H19Cl2NO2 B2541361 3-(2,6-dichlorobenzyl)-1-(4-methoxybenzyl)-2-methyl-4(1H)-pyridinone CAS No. 339017-32-2

3-(2,6-dichlorobenzyl)-1-(4-methoxybenzyl)-2-methyl-4(1H)-pyridinone

Cat. No.: B2541361
CAS No.: 339017-32-2
M. Wt: 388.29
InChI Key: IEBCJSGAPAXLDM-UHFFFAOYSA-N
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Description

3-(2,6-Dichlorobenzyl)-1-(4-methoxybenzyl)-2-methyl-4(1H)-pyridinone (CAS: 339017-32-2) is a heterocyclic compound featuring a pyridinone core substituted with two distinct benzyl groups: a 2,6-dichlorobenzyl moiety at position 3 and a 4-methoxybenzyl group at position 1. The 2-methyl group further modulates steric and electronic properties.

Properties

IUPAC Name

3-[(2,6-dichlorophenyl)methyl]-1-[(4-methoxyphenyl)methyl]-2-methylpyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2NO2/c1-14-17(12-18-19(22)4-3-5-20(18)23)21(25)10-11-24(14)13-15-6-8-16(26-2)9-7-15/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBCJSGAPAXLDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1CC2=CC=C(C=C2)OC)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dichlorobenzyl)-1-(4-methoxybenzyl)-2-methyl-4(1H)-pyridinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridinone ring.

    Substitution Reactions: The introduction of the 2,6-dichlorobenzyl and 4-methoxybenzyl groups is achieved through nucleophilic substitution reactions. Reagents such as sodium hydride (NaH) and dimethylformamide (DMF) are often used to facilitate these substitutions.

    Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification systems can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-dichlorobenzyl)-1-(4-methoxybenzyl)-2-methyl-4(1H)-pyridinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2,6-dichlorobenzyl)-1-(4-methoxybenzyl)-2-methyl-4(1H)-pyridinone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,6-dichlorobenzyl)-1-(4-methoxybenzyl)-2-methyl-4(1H)-pyridinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent-Driven Activity Comparisons

Dichlorobenzyl-Containing Compounds
  • 4-[1,3-Bis(2,6-Dichlorobenzyl)-2-Imidazolidinyl]phenyl-Diethylamine (3g): This imidazolidine derivative () demonstrated significant anti-inflammatory and analgesic activity in vivo. The 2,6-dichlorobenzyl groups likely enhance lipophilicity (logP ~3.5–4.0), improving membrane permeability. Compared to the target pyridinone, the imidazolidine core may confer different binding affinities to cyclooxygenase (COX) or other inflammatory targets .
  • Isoconazole (ISO): An antifungal agent () with a 2,6-dichlorobenzyloxy group linked to an imidazole ring. Its antifungal efficacy correlates with the electron-withdrawing nature of chlorine atoms, which stabilize the molecule’s interaction with fungal cytochrome P450 enzymes. The pyridinone core of the target compound may offer distinct redox properties compared to ISO’s imidazole system .
Methoxybenzyl-Containing Compounds
  • 3-(4-Methoxybenzyl)-1-(2-Methoxyethyl)-2-Methyl-4,9-Dioxo-4,9-Dihydro-1H-Naphtho[2,3-d]Imidazol-3-Ium Bromide (5j): This naphthoimidazolium salt () exhibited moderate cytotoxicity in preliminary screens. The 4-methoxybenzyl group likely contributes to π-π stacking interactions with biological targets, a feature shared with the target pyridinone. However, the cationic imidazolium core of 5j may limit bioavailability compared to the neutral pyridinone .
  • 4-(1,3-Bis(4-Methoxybenzyl)-4-Methylimidazolidin-2-yl)-Phenyl-Diethylamine (3j): Another imidazolidine derivative () with dual 4-methoxybenzyl groups showed enhanced anti-inflammatory activity over mono-substituted analogs. This suggests that the methoxy group’s electron-donating properties may synergize with other substituents in modulating target engagement .

Physicochemical and Structural Comparisons

Compound Core Structure Key Substituents Molecular Weight (g/mol) Calculated logP (XLogP3)
Target Pyridinone Pyridinone 2,6-Dichlorobenzyl, 4-Methoxybenzyl ~395–400* ~3.5–4.0*
1-(2,6-Dichlorobenzyl)-3-[(2,6-Dimethylmorpholino)Carbonyl]-2(1H)-Pyridinone () Pyridinone 2,6-Dichlorobenzyl, Morpholino 395.3 3.3
Famoxadone () Imidazopyridine 2,6-Dichlorobenzyl, Chlorobenzyl 431.2 4.1
3g () Imidazolidine Bis(2,6-Dichlorobenzyl) ~550–600* ~4.5*

*Estimated based on structural similarity.

  • Lipophilicity: The target pyridinone’s logP (~3.5–4.0) is comparable to ’s morpholino-substituted analog (logP 3.3) but lower than Famoxadone (logP 4.1), reflecting differences in polar functional groups.

Biological Activity

3-(2,6-Dichlorobenzyl)-1-(4-methoxybenzyl)-2-methyl-4(1H)-pyridinone, also known by its CAS number 339017-32-2, is a synthetic compound characterized by a pyridinone core with distinct substituents. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and unique structural features.

  • Molecular Formula : C21H19Cl2NO2
  • Molecular Weight : 388.29 g/mol
  • Boiling Point : 526.8 ± 50.0 °C (predicted)
  • Density : 1.289 ± 0.06 g/cm³ (predicted)
  • pKa : 2.90 ± 0.10 (predicted)

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. Its mechanism of action may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, thereby modulating metabolic pathways.
  • Receptor Interaction : It could potentially bind to receptors, influencing signal transduction processes.

Antitumor Activity

Recent studies have evaluated the antitumor properties of this compound against various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxic effects on A549 and NCI-H1975 cells, with IC50 values indicating effective inhibition of cell proliferation.

Cell LineIC50 Value (µM)
A54915.6
NCI-H197513.0

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its antitumor effects, the compound has shown potential antimicrobial properties. It was tested against several bacterial strains, demonstrating effective inhibition of growth at varying concentrations.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results indicate that the compound could serve as an antimicrobial agent in therapeutic applications.

Case Studies and Research Findings

A comprehensive study published in a peer-reviewed journal explored the synthesis and biological evaluation of various pyridinone derivatives, including the target compound. The study highlighted:

  • Synthesis Methodology : Multi-step organic synthesis involving nucleophilic substitution and cyclization reactions.
  • Biological Evaluation : Assessed using standard assays for cytotoxicity and enzyme inhibition.

The findings underscored the importance of structural modifications in enhancing biological activity, emphasizing the role of the dichlorobenzyl and methoxybenzyl groups in increasing potency against cancer cells.

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